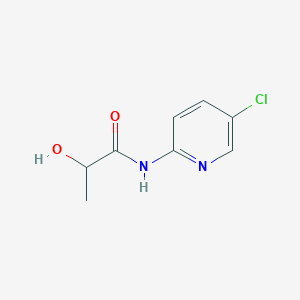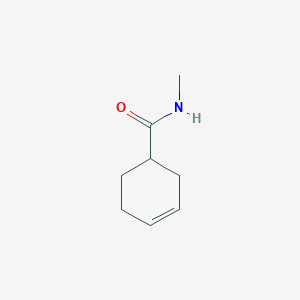
N-methylcyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylcyclohex-3-ene-1-carboxamide is an organic compound with the molecular formula C8H13NO It is a derivative of cyclohexene, featuring a carboxamide group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylcyclohex-3-ene-1-carboxamide can be synthesized through the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). The reaction involves the reduction of the dione to form the desired carboxamide derivative . The reaction conditions typically include the use of an appropriate solvent, such as ethanol or methanol, and maintaining the reaction mixture at a controlled temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction parameters, including temperature, pressure, and the concentration of reagents, to achieve high purity and yield. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methylcyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form amines, imines, enamines, nitriles, aldehydes, and alcohols.
Bromination: Bromination of the compound can lead to the formation of substituted bicyclic lactone derivatives.
Epoxidation: Epoxidation reactions can also be performed on this compound to yield epoxide derivatives.
Common Reagents and Conditions
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reactions are typically carried out in anhydrous solvents under controlled temperatures.
Bromination: Bromine (Br2) is used as the reagent, and the reaction is conducted in an inert solvent such as dichloromethane (CH2Cl2).
Epoxidation: Peracids, such as m-chloroperbenzoic acid (m-CPBA), are used for epoxidation reactions.
Major Products
Reduction: The major products include various amines, imines, and alcohols depending on the specific reaction conditions.
Bromination: The major products are substituted bicyclic lactone derivatives.
Epoxidation: The major products are epoxide derivatives.
Scientific Research Applications
N-methylcyclohex-3-ene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of N-methylcyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a glycosidase inhibitor, it mimics the substrate or transition state of the enzyme’s reaction, thereby inhibiting its activity . This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
N-methylcyclohex-3-ene-1-carboxamide can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acids: These compounds share a similar six-membered ring structure but differ in their functional groups and substitution patterns.
1-deoxynojirimycin derivatives: These compounds are also glycosidase inhibitors but have different structural features and inhibitory mechanisms.
Iminosugars: These compounds mimic the structure of monosaccharides and are studied for their potential as glycosidase inhibitors.
Properties
IUPAC Name |
N-methylcyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-9-8(10)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXQJVHTEFQHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC=CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(6-{[1,4'-BIPIPERIDIN]-1'-YL}-6-OXOHEXYL)-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE](/img/structure/B2660182.png)
![Methyl 2-[[(Z)-3-(4-benzoyloxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2660183.png)

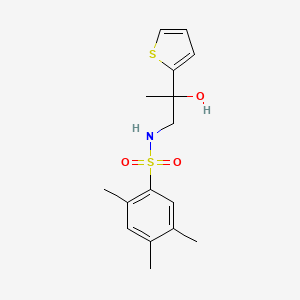
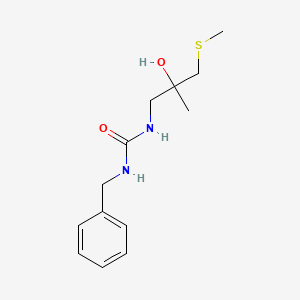
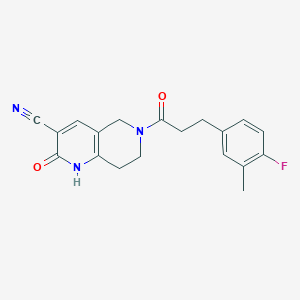
![2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2660193.png)
![2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2660194.png)
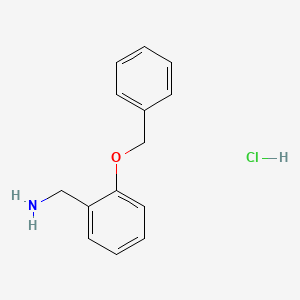
![2-[(1-Propylpyrazol-3-yl)amino]acetic acid](/img/structure/B2660200.png)
![3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid](/img/structure/B2660201.png)
![Methyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2660202.png)

